molecular formula C28H17Br3N2O6 B11100704 2-[(4-Bromobenzoyl)oxy]-5-{[(E)-2-(5-bromo-2-hydroxybenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate

2-[(4-Bromobenzoyl)oxy]-5-{[(E)-2-(5-bromo-2-hydroxybenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate

Cat. No.: B11100704
M. Wt: 717.2 g/mol
InChI Key: ZASLPNNAKOBHGE-VWJSQJICSA-N
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Description

2-[(4-Bromobenzoyl)oxy]-5-{[(E)-2-(5-bromo-2-hydroxybenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate is a complex organic compound characterized by multiple bromine atoms and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromobenzoyl)oxy]-5-{[(E)-2-(5-bromo-2-hydroxybenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the bromination of benzoyl compounds, followed by esterification and hydrazone formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for efficiency and yield, often using automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromobenzoyl)oxy]-5-{[(E)-2-(5-bromo-2-hydroxybenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation states of the compound.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atoms in the compound can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different brominated benzoic acids, while reduction can lead to the formation of hydrazones with altered functional groups.

Scientific Research Applications

2-[(4-Bromobenzoyl)oxy]-5-{[(E)-2-(5-bromo-2-hydroxybenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Bromobenzoyl)oxy]-5-{[(E)-2-(5-bromo-2-hydroxybenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and benzoyl groups play a crucial role in binding to these targets, affecting their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl-2-bromobenzoate: A simpler brominated benzoate compound.

    4-Bromo-2-((E)-{[5-((2E)-2-{5-Bromo-2-[(4-chlorobenzoyl)oxy]benzylidene …: Another complex brominated compound with similar structural features.

Uniqueness

2-[(4-Bromobenzoyl)oxy]-5-{[(E)-2-(5-bromo-2-hydroxybenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate is unique due to its multiple bromine atoms and the presence of both benzoyl and hydrazone groups

Properties

Molecular Formula

C28H17Br3N2O6

Molecular Weight

717.2 g/mol

IUPAC Name

[2-(4-bromobenzoyl)oxy-4-[(E)-[(5-bromo-2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C28H17Br3N2O6/c29-19-6-2-17(3-7-19)27(36)38-24-12-1-16(13-25(24)39-28(37)18-4-8-20(30)9-5-18)15-32-33-26(35)22-14-21(31)10-11-23(22)34/h1-15,34H,(H,33,35)/b32-15+

InChI Key

ZASLPNNAKOBHGE-VWJSQJICSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=C(C=CC(=C3)Br)O)OC(=O)C4=CC=C(C=C4)Br)Br

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=C(C=CC(=C3)Br)O)OC(=O)C4=CC=C(C=C4)Br)Br

Origin of Product

United States

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